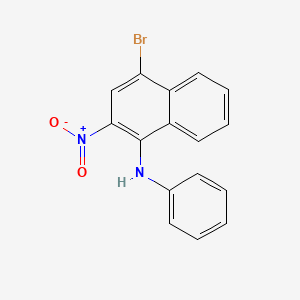

4-Bromo-2-nitro-N-phenylnaphthalen-1-amine

Description

Significance of Highly Functionalized Naphthalene (B1677914) Derivatives in Contemporary Chemical Science

The naphthalene skeleton is a ubiquitous feature in a vast array of important chemical compounds. nih.gov These bicyclic aromatic hydrocarbons are not merely academic curiosities; they form the core structure of numerous natural products, synthetic dyes, and pharmaceutical agents. lifechemicals.com The construction of highly functionalized naphthalene derivatives is a significant challenge for synthetic chemists, but one that is actively pursued due to the unique physiological and material properties these molecules can exhibit. rsc.org

In the realm of medicine, naphthalene-based compounds are prominent. For example, Nabumetone is a nonsteroidal anti-inflammatory drug, and Terbinafine is an antifungal medication. lifechemicals.com Furthermore, numerous investigational drugs for conditions like cancer contain the naphthalene moiety, highlighting its importance in drug discovery. lifechemicals.com Beyond medicine, these derivatives are crucial in materials science, where their unique electronic and photophysical properties are harnessed. For instance, functionalized naphthalene diamines have been investigated for their photovoltaic characteristics, making them relevant to solar cell technology. rsc.org The development of novel synthetic methods, such as directed C-H activation, continues to expand the toolkit for creating these valuable molecules with precise control over their substitution patterns. nih.gov

Overview of N-Arylnaphthalen-1-amines: Structural Diversity and Emerging Research Foci

N-Arylnaphthalen-1-amines are a specific subclass of naphthalene derivatives where a nitrogen atom at the 1-position of the naphthalene ring is bonded to an aryl group, such as a phenyl ring. This creates a diarylamine structure, a motif found in compounds used in chemical synthesis and materials chemistry. researchgate.net These molecules possess distinct three-dimensional structures. For example, the crystal structure analysis of 4-Bromo-N-phenylaniline, a diphenylamine (B1679370) analog, reveals a "propeller blade" arrangement of the aryl rings around the central nitrogen atom. researchgate.net

Research into N-arylnaphthalen-1-amines is driven by their versatile properties. The nitrogen lone pair and the extended π-system of the aromatic rings can be fine-tuned through the addition of various functional groups. This allows for the rational design of molecules with specific characteristics. Emerging research focuses on their application as building blocks for novel materials, such as fluorescent dyes and organic semiconductors. rsc.orgresearchgate.net The synthesis of these compounds can be challenging; the direct alkylation or arylation of amines can often lead to a mixture of products, necessitating the development of more sophisticated and selective synthetic strategies. masterorganicchemistry.com

Specific Research Context of 4-Bromo-2-nitro-N-phenylnaphthalen-1-amine within Arylamine and Naphthalene Chemistry

The compound this compound is a highly functionalized molecule whose research context can be understood by examining its constituent parts and related structures. It features a naphthalene-1-amine core with three key substituents that dictate its chemical character: a phenyl group on the amine nitrogen, a nitro group at the C2 position, and a bromine atom at the C4 position.

The synthesis of such a molecule would likely involve a multi-step process. A plausible route could start with a precursor like 4-nitronaphthalen-1-amine, which can be brominated using N-bromosuccinimide to yield 2-bromo-4-nitronaphthalen-1-ylamine. chemicalbook.com The final N-phenyl group could then be introduced via a metal-catalyzed cross-coupling reaction, a common strategy for forming C-N bonds in complex molecules. An alternative reported synthesis for a similar compound, 4-bromo-N-methyl-2-nitro-1-naphthylamine, proceeds from 4-bromo-1-methoxy-2-nitronaphthalene (B8313855) via nucleophilic aromatic substitution with an amine. prepchem.com

Each substituent serves a specific chemical purpose, making the molecule a versatile synthetic intermediate:

The Bromo Group: The bromine atom at the C4 position is a key functional handle. It provides a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions), allowing for the introduction of additional carbon or heteroatom substituents to further elaborate the molecular structure. acs.org

The Nitro Group: The nitro group at the C2 position is a strong electron-withdrawing group, which significantly influences the electronic properties of the naphthalene ring system. This substituent can be used to tune the molecule's photophysical or electrochemical behavior. Furthermore, the nitro group can be chemically reduced to a primary amine, providing a route to yet another class of highly functionalized diaminonaphthalenes. prepchem.com

The N-Phenyl Group: This group completes the N-arylnaphthalen-1-amine structure, establishing it as a diarylamine. This structural feature is critical for the potential application of the molecule in materials science, where diarylamines are often used as hole-transporting materials or as components of fluorescent probes.

While research specifically on this compound is not widely published, the investigation of a very similar compound, 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine, underscores the relevance of this structural class. researchgate.net In that study, the molecule was synthesized as part of an effort to create novel photoluminescent selenospirocyclic compounds. researchgate.net This demonstrates that highly substituted bromo-nitro-naphthalenamines are valuable precursors for accessing complex heterocyclic systems with potentially interesting photophysical properties.

Data Tables

Table 1: Physicochemical and Spectroscopic Data for the Related Precursor 2-Bromo-4-nitro-naphthalen-1-ylamine.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrN₂O₂ | chemicalbook.com |

| Molecular Weight | 267.08 g/mol | chemicalbook.com |

| Appearance | Yellow Solid | chemicalbook.com |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.78 (d, J= 8.8 Hz, 1H), 8.54 (s, 1H), 8.45 (d, J= 8.8 Hz, 1H), 7.79-7.75 (m, 1H), 7.62-7.58 (m, 1H), 7.51 (brs, 2H, NH) | chemicalbook.com |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 149.5, 132.8, 131.9, 130.3, 126.24, 126.21, 123.7, 123.5, 121.0, 97.6 | chemicalbook.com |

| Mass Spec (LC/MS, ESI⁺) m/z | 267.9 [M(⁷⁹Br) + H]⁺, 269.6 [M(⁸¹Br) + H]⁺ | chemicalbook.com |

Properties

CAS No. |

918948-27-3 |

|---|---|

Molecular Formula |

C16H11BrN2O2 |

Molecular Weight |

343.17 g/mol |

IUPAC Name |

4-bromo-2-nitro-N-phenylnaphthalen-1-amine |

InChI |

InChI=1S/C16H11BrN2O2/c17-14-10-15(19(20)21)16(13-9-5-4-8-12(13)14)18-11-6-2-1-3-7-11/h1-10,18H |

InChI Key |

QOWNKPPQAZFUSU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C3=CC=CC=C32)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Nitro N Phenylnaphthalen 1 Amine and Analogous Systems

Strategies for Regioselective Functionalization of the Naphthalene (B1677914) Core

Achieving the specific 1-amino, 2-nitro, 4-bromo substitution pattern on the naphthalene ring necessitates highly regioselective reactions. The inherent electronic properties of the naphthalene system, combined with the directing influence of the substituents, guide the position of incoming electrophiles or nucleophiles.

The introduction of a bromine atom at the C-4 position of a 2-nitro-N-phenylnaphthalen-1-amine precursor is a classic example of electrophilic aromatic substitution. The regiochemical outcome is dictated by the powerful activating and ortho-, para-directing effect of the secondary amine group at the C-1 position. This effect strongly overrides the deactivating and meta-directing influence of the nitro group at C-2. Consequently, the C-4 position (para to the amine) is highly activated and sterically accessible, making it the primary site for bromination.

Common brominating agents for such transformations include N-bromosuccinimide (NBS) in polar aprotic solvents or elemental bromine in acetic acid. mdpi.com The choice of reagent and conditions can be optimized to achieve high yields and selectivity, minimizing the formation of polybrominated byproducts. cardiff.ac.uk Theoretical analyses and experimental studies confirm that for many aromatic compounds, electrophilic aromatic bromination is a reliable method for preparing aryl bromides, which are valuable intermediates in organic synthesis. mdpi.comnih.gov

Table 1: Reagents for Regioselective Bromination

| Reagent | Typical Conditions | Selectivity |

|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile or THF, Room Temp | High para-selectivity mdpi.com |

| Elemental Bromine (Br₂) | Acetic Acid, Room Temp | Good selectivity, risk of over-bromination |

This table is generated based on general principles of electrophilic aromatic bromination.

Alternatively, the synthesis could involve the nitration of a 4-bromo-N-phenylnaphthalen-1-amine intermediate. In this scenario, the C-1 amino group is the dominant activating and directing group. It directs incoming electrophiles to the ortho (C-2) and para (C-4) positions. Since the C-4 position is already occupied by a bromine atom, nitration occurs preferentially at the C-2 position. The bromo substituent also has a weak ortho-, para-directing effect but is significantly less influential than the amino group. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically employed, with careful temperature control to prevent over-nitration or side reactions.

Advanced Amination Techniques for the Introduction of the N-Phenyl Moiety

The formation of the C-N bond between the naphthalene core and the phenyl ring is a pivotal step in the synthesis. Modern organic chemistry offers powerful catalytic and substitution methods to construct this diarylamine linkage efficiently.

Transition metal-catalyzed cross-coupling reactions are among the most robust methods for forming C-N bonds. The Buchwald-Hartwig and Ullmann reactions are particularly relevant for the synthesis of N-aryl amines. wikipedia.orgnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. libretexts.org In a potential synthesis of the target molecule, this could involve the reaction of a 1,4-dibromo-2-nitronaphthalene with aniline. The reaction requires a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.org The development of sterically hindered and electron-rich phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of substrates under milder conditions. wikipedia.orgresearchgate.net

The Ullmann condensation is a copper-catalyzed reaction that also couples an aryl halide with an amine. organic-chemistry.orgmdpi.com While historically requiring harsh conditions (high temperatures), modern protocols often use ligands and different copper sources to facilitate the reaction under milder temperatures. nih.govsemanticscholar.org This method could be applied by reacting 4-bromo-2-nitronaphthalen-1-amine with an activated aryl halide or, more commonly, by coupling 1,4-dibromo-2-nitronaphthalene with aniline.

Table 2: Comparison of Ullmann and Buchwald-Hartwig C-N Coupling Reactions

| Feature | Ullmann Reaction | Buchwald–Hartwig Amination |

|---|---|---|

| Catalyst | Copper (e.g., CuI, Cu₂O) organic-chemistry.org | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) organic-chemistry.org |

| Ligand | Often diamines, amino acids, or none semanticscholar.org | Phosphines (e.g., XPhos, BINAP) wikipedia.orgnih.gov |

| Base | K₂CO₃, Cs₂CO₃, t-BuOK nih.gov | NaOtBu, K₃PO₄, Cs₂CO₃ nih.gov |

| Substrate | Aryl iodides, bromides nih.gov | Aryl chlorides, bromides, iodides, triflates organic-chemistry.org |

| Temperature | Often high (>100 °C), but milder methods exist organic-chemistry.org | Often milder (RT to 100 °C) wikipedia.org |

This table provides a general comparison of the two reaction types.

Nucleophilic aromatic substitution (SNAr) provides an alternative, metal-free pathway for forming the C-N bond. wikipedia.org This reaction requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. masterorganicchemistry.comlibretexts.org

In a synthetic route to 4-Bromo-2-nitro-N-phenylnaphthalen-1-amine, a precursor such as 1,4-dibromo-2-nitronaphthalene or 1-chloro-4-bromo-2-nitronaphthalene would be highly susceptible to SNAr. The nitro group at C-2 strongly withdraws electron density from the ring, making the C-1 position (ortho to the nitro group) electrophilic. libretexts.org Aniline, acting as a nucleophile, can attack this activated carbon, displacing the halide leaving group. wikipedia.org The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The stability of this intermediate is key to the success of the reaction. libretexts.org

Convergent and Divergent Multi-step Synthesis Design

A divergent synthesis begins with a common intermediate that is then elaborated into a variety of different target molecules. For instance, one could synthesize 4-bromo-2-nitronaphthalen-1-amine. This core structure could then be subjected to various C-N cross-coupling reactions with different aryl boronic acids or aryl halides to generate a library of N-aryl analogs. This strategy is particularly useful in medicinal chemistry for exploring structure-activity relationships.

Optimization of Reaction Sequences and Protecting Group Chemistry

The successful synthesis of this compound hinges on a well-optimized reaction sequence and, where necessary, the strategic use of protecting groups. The primary challenge lies in controlling the regioselectivity of the electrophilic substitution steps—nitration and bromination—on the naphthalene ring, which is influenced by the directing effects of the substituents present.

Reaction Sequence Optimization:

The order in which the bromo, nitro, and phenylamino (B1219803) groups are introduced is paramount. Let's consider two potential sequences:

Sequence A: N-Phenylnaphthalen-1-amine → 4-Bromo-N-phenylnaphthalen-1-amine → this compound.

Sequence B: Naphthalen-1-amine → Protection → Nitration → Bromination → Deprotection → N-Phenylation.

In Sequence A , the starting material is N-phenylnaphthalen-1-amine. The -NHPh group is an activating ortho-, para-director. Electrophilic bromination would be expected to proceed readily at the C4 position. The subsequent nitration would then be directed by both the -NHPh group and the bromine atom. The strongly activating -NHPh group would direct ortho to itself (C2), while the deactivating bromo group would also favor this position, leading to the desired product.

In Sequence B , protecting the amine functionality of naphthalen-1-amine is the first step. This is often necessary because the amino group can be oxidized by nitrating agents. Acetylation to form an acetamide is a common strategy. The acetylamino group is still an ortho-, para-director but is less activating than a free amino group, which can allow for more controlled nitration. Following nitration and bromination, the protecting group would be removed, and the final N-phenyl group introduced, likely via a cross-coupling reaction.

Protecting Group Chemistry:

Protecting groups are temporarily attached to a functional group to decrease its reactivity during a chemical transformation. In the context of synthesizing the target compound, the primary amine of a naphthalen-1-amine intermediate may require protection.

Amide Formation: The most common protecting group for an amine is an acetyl group, forming an amide. This can be achieved by reacting the amine with acetic anhydride. The amide is generally stable to nitration and bromination conditions and can be removed by acidic or basic hydrolysis.

Carbamates: Carbamates, such as the Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) groups, are also widely used. They are typically stable under a variety of conditions and can be removed selectively. For instance, the Boc group is cleaved under acidic conditions.

Sterically Hindered Protecting Groups: For specific applications, sterically demanding protecting groups can be employed to influence the regioselectivity of subsequent reactions or to allow for novel deprotection strategies under mild conditions.

The choice of protecting group is critical and must be compatible with all subsequent reaction steps and easily removable without affecting the rest of the molecule.

Table 1: Comparison of Potential Synthetic Sequences

| Sequence | Starting Material | Key Steps | Advantages | Potential Challenges |

| A | N-Phenylnaphthalen-1-amine | 1. Bromination2. Nitration | Fewer steps. | Potential for over-nitration or oxidation of the N-phenylamino group. |

| B | Naphthalen-1-amine | 1. Protection2. Nitration3. Bromination4. Deprotection5. N-Phenylation | Better control of regioselectivity; avoids oxidation of the amine. | Longer sequence; requires optimization of protection/deprotection steps. |

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of this compound from a small, research-scale to a larger laboratory scale (e.g., tens to hundreds of grams) introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Key Considerations:

Thermal Management: Electrophilic nitration reactions are highly exothermic. On a larger scale, the heat generated can be difficult to dissipate, leading to a rapid increase in temperature. This can result in decreased selectivity, the formation of byproducts, and, most critically, a risk of thermal runaway and explosion. Effective cooling and controlled, slow addition of reagents are essential.

Mixing and Mass Transfer: Ensuring homogeneous mixing in larger reaction vessels is crucial. Inadequate mixing can lead to localized "hot spots" during exothermic additions or incomplete reactions. The choice of stirrer and vessel geometry becomes more important as the scale increases.

Reagent Handling and Stoichiometry: Handling larger quantities of corrosive and hazardous reagents like concentrated nitric and sulfuric acids requires appropriate personal protective equipment and engineering controls. Accurate measurement of reagents is also critical to maintain the desired stoichiometry and avoid side reactions.

Work-up and Product Isolation: The work-up procedures, such as quenching the reaction mixture on ice, extractions, and filtrations, can become cumbersome on a larger scale. The volume of solvents and waste generated also increases significantly. Crystallization, a common purification method, may require careful optimization of solvent systems and cooling profiles to obtain a product of high purity and good crystal form.

Table 2: Scale-Up Challenges and Mitigation Strategies

| Challenge | Potential Risks | Mitigation Strategies |

| Exothermic Nitration | Thermal runaway, decreased selectivity, byproduct formation. | Use of a jacketed reactor with efficient cooling; slow, controlled addition of the nitrating agent; monitoring of internal temperature. |

| Inefficient Mixing | Localized overheating, incomplete reaction, lower yield. | Use of an overhead mechanical stirrer; appropriate baffle design in the reactor. |

| Product Purification | Difficulty in handling large volumes for extraction and chromatography; inefficient crystallization. | Optimization of crystallization conditions to avoid chromatography; use of larger-scale filtration equipment. |

| Waste Management | Generation of large volumes of acidic and organic waste. | Planning for appropriate waste neutralization and disposal; exploring solvent recycling where feasible. |

Elucidation of Reaction Mechanisms in Key Synthetic Transformations

The synthesis of this compound involves several key reactions, each with a well-established mechanism. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting potential side products.

Electrophilic Nitration of the Naphthalene Ring:

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The reaction proceeds in two main steps:

Formation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is generated by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.

Electrophilic Attack and Aromatization: The π-electron system of the naphthalene ring acts as a nucleophile and attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a Wheland intermediate or an arenium ion. A base (such as HSO₄⁻) then removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. For naphthalene, substitution at the α-position (C1) is generally favored over the β-position (C2) because the Wheland intermediate for α-substitution is more stable, with more resonance structures that preserve one of the aromatic rings.

Electrophilic Bromination of the Naphthalene Ring:

The bromination of an activated naphthalene ring follows a similar electrophilic aromatic substitution mechanism.

Formation of the Electrophile: A Lewis acid catalyst, such as FeBr₃, polarizes the Br-Br bond in molecular bromine (Br₂), creating a more potent electrophile.

Electrophilic Attack and Aromatization: The electron-rich naphthalene ring attacks the electrophilic bromine atom, forming a Wheland intermediate. Subsequent loss of a proton restores aromaticity and yields the brominated product. The regioselectivity is dictated by the directing effects of the substituents already present on the ring.

N-Phenylation via Buchwald-Hartwig Amination:

The formation of the N-phenyl bond on the naphthalen-1-amine core, especially if a bromo-substituted precursor is used, can be efficiently achieved through palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction has a complex catalytic cycle:

Oxidative Addition: A palladium(0) complex reacts with the aryl halide (e.g., 4-bromo-2-nitronaphthalen-1-amine, if the N-phenylation is the final step) to form a palladium(II) species.

Amine Coordination and Deprotonation: Aniline coordinates to the palladium(II) complex, and a base deprotonates the aniline to form an anilide ligand.

Reductive Elimination: The aryl and anilide ligands on the palladium complex couple and are eliminated from the metal center, forming the desired C-N bond and regenerating the palladium(0) catalyst.

An alternative, older method is the Ullmann condensation, which uses a copper catalyst, often at higher temperatures.

Sustainable Chemistry Principles in the Synthesis of Naphthalene-Based Compounds

Applying the principles of green chemistry to the synthesis of this compound and related compounds can reduce its environmental impact and improve safety and efficiency.

Key Green Chemistry Approaches:

Use of Solid Acid Catalysts: Traditional nitration uses a mixture of concentrated sulfuric and nitric acids, which are highly corrosive and generate significant acidic waste. The use of solid acid catalysts, such as zeolites or sulfated zirconia, can offer a recyclable and less corrosive alternative. These catalysts can enhance regioselectivity due to their shape-selective properties.

Alternative Nitrating Agents: Exploring milder and more selective nitrating agents can reduce the formation of byproducts. Agents like dinitrogen pentoxide (N₂O₅) in an inert solvent can be more efficient and produce less acidic waste.

Solvent Selection: Whenever possible, hazardous organic solvents should be replaced with greener alternatives. This could include water, supercritical fluids, or ionic liquids. For extractions, replacing chlorinated solvents with less toxic options like ethyl acetate or methyl tert-butyl ether is preferable.

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. Ultrasound-assisted reactions can also enhance reaction rates.

Catalytic Processes: The use of catalytic amounts of reagents is inherently greener than using stoichiometric amounts. This is particularly relevant in the N-phenylation step, where modern palladium-catalyzed cross-coupling reactions are highly efficient with low catalyst loadings.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and choosing reactions that are inherently more atom-economical.

Greener Reduction Methods: If a synthetic route involves the reduction of a nitro group to an amine, catalytic hydrogenation with H₂ gas and a recyclable catalyst (e.g., Pd/C) is a much greener alternative to stoichiometric reducing agents like tin or iron in acidic media, which generate large amounts of metallic waste.

By integrating these principles, the synthesis of complex aromatic compounds like this compound can be made more sustainable and environmentally responsible.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for mapping the proton and carbon skeletons of a molecule.

The ¹H NMR spectrum would reveal the number of distinct proton environments, their integration (ratio of protons), and their coupling patterns (spin-spin splitting), which indicates adjacent protons. For 4-Bromo-2-nitro-N-phenylnaphthalen-1-amine, the aromatic region would be complex, showing signals for the protons on both the naphthalene (B1677914) and phenyl rings. The N-H proton would likely appear as a broad singlet.

The ¹³C NMR spectrum , often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts of these peaks are indicative of the carbon's hybridization and electronic environment (e.g., attachment to electronegative atoms like nitrogen, oxygen, or bromine).

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| C1 | - | 145.0 |

| C2 | - | 138.5 |

| C3 | 8.1 (s, 1H) | 122.0 |

| C4 | - | 118.0 |

| C5 | 7.8 (d, 1H) | 128.5 |

| C6 | 7.5 (t, 1H) | 125.0 |

| C7 | 7.6 (t, 1H) | 126.5 |

| C8 | 8.3 (d, 1H) | 129.0 |

| C9 | - | 130.0 |

| C10 | - | 132.0 |

| C1' | - | 140.0 |

| C2'/C6' | 7.2 (d, 2H) | 121.0 |

| C3'/C5' | 7.4 (t, 2H) | 129.5 |

| C4' | 7.1 (t, 1H) | 123.0 |

| N-H | 9.5 (br s, 1H) | - |

Note: The assignments are speculative and would require experimental verification.

Two-dimensional (2D) NMR experiments are essential for assembling the 1D NMR data into a coherent molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. Cross-peaks in a COSY spectrum connect signals from J-coupled protons, which is invaluable for tracing out the spin systems within the naphthalene and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. Each cross-peak links a proton signal to the carbon signal of the atom it is attached to, providing a direct and unambiguous C-H assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for connecting the different fragments of the molecule, for instance, linking the phenyl ring to the naphthalene core via the nitrogen atom by observing correlations from the N-H proton or the ortho-protons of the phenyl ring to the C1 of the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule, such as the relative orientation of the phenyl and naphthalene rings.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

HRMS measures the mass-to-charge ratio with very high precision, allowing for the determination of the elemental formula of the parent ion. This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₁₆H₁₁BrN₂O₂), the expected exact mass would be calculated and compared to the experimental value.

Table 2: Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass (Hypothetical) | Difference (ppm) |

| [M+H]⁺ | 359.0080 | 359.0083 | 0.8 |

In tandem mass spectrometry (MS/MS), a specific ion (usually the molecular ion) is selected, fragmented, and the masses of the fragments are analyzed. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of the nitro group (NO₂), the bromine atom (Br), and cleavage of the C-N bond connecting the phenyl and naphthalenyl moieties.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Signatures of Functional Groups

Vibrational spectroscopy probes the vibrational modes of a molecule, which are specific to the types of bonds and functional groups present.

FTIR (Fourier Transform Infrared) Spectroscopy: FTIR is particularly sensitive to polar bonds and is excellent for identifying functional groups. Key expected absorptions for this compound would include N-H stretching, aromatic C-H stretching, C=C stretching of the aromatic rings, and strong asymmetric and symmetric stretching of the nitro (NO₂) group.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR, being more sensitive to non-polar, symmetric bonds. It would also show the characteristic vibrations of the aromatic rings and could provide clearer signals for the C-Br bond.

Table 3: Hypothetical FTIR and Raman Data for this compound

| Functional Group | Vibrational Mode | Hypothetical FTIR Wavenumber (cm⁻¹) | Hypothetical Raman Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400-3300 (sharp) | Weak |

| Aromatic C-H | Stretching | 3100-3000 | Strong |

| C=C | Aromatic Ring Stretching | 1600-1450 (multiple bands) | Strong |

| NO₂ | Asymmetric Stretching | ~1530 | Moderate |

| NO₂ | Symmetric Stretching | ~1350 | Strong |

| C-N | Stretching | 1300-1200 | Moderate |

| C-Br | Stretching | 650-550 | Strong |

Advanced Spectroscopic and Structural Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic and structural characterization of the specific compound This compound is not available in the public domain. Consequently, the generation of a detailed article with specific research findings, as requested, cannot be fulfilled at this time.

The provided outline requires in-depth information on the following:

X-ray Crystallography for Precise Solid-State Molecular Structure Determination and Conformation

This would necessitate access to published studies detailing the UV-Vis spectrum, including absorption maxima (λmax) and molar absorptivity (ε), as well as single-crystal X-ray diffraction data, which includes parameters such as crystal system, space group, unit cell dimensions, and key bond lengths and angles.

Searches for this specific molecule did not yield any publications containing this information. While data exists for structurally related compounds, the strict requirement to focus solely on "this compound" and not introduce information from other examples prevents the inclusion of data from analogues.

Therefore, without the foundational experimental data, a scientifically accurate and informative article adhering to the provided structure and content requirements cannot be constructed.

Chemical Reactivity and Derivatization of 4 Bromo 2 Nitro N Phenylnaphthalen 1 Amine

Reactions at the Nitro Group: Reduction and Subsequent Transformations

The nitro group is a key functional handle that can be readily transformed, providing a gateway to further molecular complexity.

The selective reduction of the nitro group to a primary amine is a fundamental transformation for this class of compounds. For a closely related compound, 4-bromo-N-methyl-2-nitro-1-naphthylamine , this reduction is efficiently achieved using a 10% Palladium-on-carbon (Pd-C) catalyst in the presence of hydrogen gas. prepchem.com This reaction proceeds smoothly in methanol (B129727) with triethylamine (B128534), yielding the corresponding diamine, N1-methyl-1,2-naphthyldiamine , in high yield after a short reaction time under approximately 5 atmospheres of hydrogen pressure. prepchem.com

Other established methods for the reduction of aromatic nitro groups in similar bromo-nitroaryl systems include the use of sodium borohydride (B1222165) (NaBH₄) with silver nanoparticles (AgNPs) or classic reagents like tin(II) chloride in hydrochloric acid. researchgate.net The choice of reagent can be critical to avoid side reactions, such as the reduction of the bromo substituent (hydrodebromination).

Table 1: Potential Reagents for Selective Nitro Group Reduction

| Reagent | Catalyst/Conditions | Solvent | Typical Substrate |

|---|---|---|---|

| H₂ | 10% Pd/C, Triethylamine | Methanol | 4-bromo-N-methyl-2-nitro-1-naphthylamine prepchem.com |

| NaBH₄ | Silver Nanoparticles (AgNPs) | Aqueous | 4-bromo-2-fluoro-1-nitrobenzene researchgate.net |

| SnCl₂ | Concentrated HCl | Ethanol | General Aromatic Nitro Compounds |

The newly generated amino group at the 2-position, ortho to the N-phenylamine, creates a versatile diamine system. This functionality opens up numerous pathways for further derivatization. For instance, the diamine product derived from the reduction of 4-bromo-N-methyl-2-nitro-1-naphthylamine can be readily acylated. prepchem.com Reaction with 3-chloropropanoyl chloride in the presence of triethylamine leads to the formation of a new amide bond, demonstrating the nucleophilic character of the newly introduced amine. prepchem.com This amine can similarly undergo a variety of other classical reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Treatment with nitrous acid (generated from NaNO₂ and acid) to form a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a range of substituents.

Cyclization Reactions: The 1,2-diamine structure is a precursor for the formation of heterocyclic rings, such as quinoxalines or other fused systems, upon reaction with appropriate dicarbonyl compounds.

Transformations Involving the Bromo Substituent: Nucleophilic Substitution and Cross-Coupling Chemistry

The bromo substituent at the 4-position is activated by the ortho-nitro group, making it a prime site for carbon-carbon bond formation and nucleophilic substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. The electronic properties of 4-Bromo-2-nitro-N-phenylnaphthalen-1-amine make it an excellent candidate for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or ester. Studies on analogous compounds like 4-bromonitrobenzene show that the presence of an electron-withdrawing nitro group leads to high reactivity and excellent yields of the corresponding biaryl products. researchgate.netresearchgate.net The reaction is typically catalyzed by palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ in the presence of a base like potassium carbonate or potassium phosphate. researchgate.netnih.govmdpi.com The robustness of the Suzuki reaction is highlighted by its successful application on unprotected ortho-bromoanilines, which are structurally similar to the target molecule. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene. Again, 1-bromo-4-nitrobenzene serves as a relevant model, demonstrating excellent conversion rates when reacted with styrene (B11656) in the presence of a palladium catalyst and a base. researchgate.net The reaction is a reliable method for C-C bond formation and vinylation of aryl halides. libretexts.orgacademie-sciences.fr

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, typically using a dual catalyst system of palladium and copper(I). organic-chemistry.orgwikipedia.orgnih.gov While aryl bromides are generally less reactive than aryl iodides, the activating effect of the nitro group should facilitate the reaction under thermal conditions. wikipedia.org This method provides a direct route to arylalkyne derivatives.

Table 2: Overview of Cross-Coupling Reactions for the Bromo Substituent

| Reaction | Coupling Partner | Typical Catalyst System | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid / Ester | Pd(0) or Pd(II) complex, Base (e.g., K₂CO₃) | Highly versatile, tolerant of many functional groups. nih.gov |

| Heck | Alkene | Pd(0) or Pd(II) complex, Base (e.g., Et₃N) | Forms a new carbon-carbon bond at the vinyl position. researchgate.netlibretexts.org |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst, Base | Direct synthesis of aryl-alkyne bonds. organic-chemistry.orglibretexts.org |

The bromo group, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution (SNAr) . nih.gov Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the bromide under suitable conditions, often requiring heat. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is favored by the electron-withdrawing nitro group. In related systems like 4-bromo-5-nitrophthalodinitrile , both the bromo and nitro groups can be sequentially displaced by nucleophiles like phenylsulfanyl anions. researchgate.net This indicates the high reactivity of the C-Br bond towards nucleophilic attack.

While less common, halogen exchange reactions, such as the Finkelstein reaction, could potentially be used to convert the bromide to a more reactive iodide or to a fluoride, thereby tuning the reactivity for subsequent transformations.

Reactivity of the N-Phenylamine Moiety

The N-phenylamine group possesses its own distinct reactivity. Crystal structure analysis of a related compound, 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine , reveals that the naphthyl nitro substituent is nearly coplanar with the naphthalene (B1677914) ring, likely due to the formation of an intramolecular hydrogen bond between the nitro oxygen and the N-H proton of the amine. nih.govresearchgate.net This interaction increases the acidity of the N-H proton, making deprotonation easier, while simultaneously reducing the nucleophilicity of the nitrogen atom.

Despite this reduced nucleophilicity, the amine can still undergo reactions such as:

Alkylation and Acylation: Following deprotonation with a strong base, the resulting anion can be alkylated or acylated to introduce substituents on the nitrogen atom. libretexts.org

Electrophilic Substitution on the Phenyl Ring: The pendant phenyl ring could theoretically undergo electrophilic aromatic substitution. However, its attachment to the electron-deficient nitronaphthalene system via the nitrogen atom deactivates the ring, making such reactions challenging and likely to require harsh conditions.

Table 3: List of Mentioned Chemical Compounds

| Chemical Name |

|---|

| This compound |

| 4-bromo-N-methyl-2-nitro-1-naphthylamine |

| N1-methyl-1,2-naphthyldiamine |

| 3-chloropropanoyl chloride |

| 4-bromo-2-fluoro-1-nitrobenzene |

| 4-bromonitrobenzene |

| 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine |

| 4-bromo-5-nitrophthalodinitrile |

| N-Phenyl-1-naphthalenamine |

| 2-Bromo-4-nitro-naphthalen-1-ylamine |

| 4-Bromo-2-nitroaniline |

| 4-Bromo-N-phenylaniline |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The directing influence of the secondary amine group (-NH-) is a critical factor in determining the regioselectivity of such reactions. The lone pair of electrons on the nitrogen atom can be delocalized into the phenyl ring, activating it towards electrophilic attack. This activation is typically directed to the ortho and para positions.

However, the bulky substituted naphthalen-1-yl group attached to the nitrogen is expected to exert significant steric hindrance, primarily at the ortho positions of the phenyl ring. Consequently, electrophilic substitution is most likely to occur at the para position.

Common electrophilic aromatic substitution reactions that could be explored include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, though these reactions may be complicated by the presence of the deactivating nitro group on the naphthalene ring and potential side reactions at the amine.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on the Phenyl Ring of this compound

| Reagent/Conditions | Predicted Major Product |

| HNO₃, H₂SO₄ | 4-Bromo-2-nitro-N-(4-nitrophenyl)naphthalen-1-amine |

| Br₂, FeBr₃ | N-(4-Bromophenyl)-4-bromo-2-nitronaphthalen-1-amine |

| CH₃COCl, AlCl₃ | N-(4-Acetylphenyl)-4-bromo-2-nitronaphthalen-1-amine |

Acylation, Alkylation, and Other N-Substitutions at the Amine Nitrogen

The secondary amine nitrogen in this compound is a nucleophilic center and can undergo a variety of substitution reactions.

Acylation: The amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative. This reaction is generally efficient and can be used to introduce a wide range of functional groups.

Alkylation: N-alkylation can be achieved using alkyl halides. However, the reaction may be less straightforward than acylation, with the potential for over-alkylation to form a quaternary ammonium (B1175870) salt. The choice of solvent and base is crucial for controlling the reaction outcome. Palladium-catalyzed N-arylation methods could also be employed to introduce a second aryl group. cmu.edu

Other N-Substitutions: The amine functionality allows for other derivatizations, such as reaction with isocyanates to form ureas or with sulfonyl chlorides to yield sulfonamides. These derivatives can exhibit distinct chemical and physical properties.

Intramolecular Cyclization and Annulation Reactions to Form Novel Polycyclic Frameworks

The structure of this compound provides opportunities for intramolecular reactions to construct more complex polycyclic systems. The presence of the bromine atom at the 4-position and the nitro group at the 2-position of the naphthalene ring are key to these potential transformations.

For instance, reduction of the nitro group to an amine could be followed by an intramolecular nucleophilic aromatic substitution or a transition-metal-catalyzed cyclization to form a new ring system. The resulting diamine could also participate in condensation reactions to build heterocyclic frameworks.

While direct experimental evidence for such reactions on this specific molecule is lacking, related transformations on similar N-aryl naphthalenamines are known. For example, attempts to synthesize naphthylamine-based spirocyclic compounds have sometimes led to unexpected rearranged products, highlighting the complex reactivity of these systems. nih.govresearchgate.net The dihedral angle between the naphthalene system and the benzene (B151609) ring, which in a related structure was found to be 52.86 (8)°, would influence the feasibility of intramolecular cyclization. nih.govnih.gov

Detailed Investigation of Reaction Mechanisms and Identification of Intermediate Species

A thorough understanding of the reaction mechanisms is essential for predicting and controlling the outcomes of the derivatization of this compound.

For electrophilic aromatic substitution on the phenyl ring, the mechanism is expected to proceed through a standard arenium ion intermediate (a sigma complex). msu.edu The stability of this intermediate, influenced by the electronic effects of the substituents, will determine the reaction rate and regioselectivity.

In N-substitution reactions , the mechanism will depend on the specific transformation. Acylation typically proceeds via a nucleophilic addition-elimination pathway. The mechanisms of N-alkylation can vary, involving S_N2 or related pathways.

For the proposed intramolecular cyclization reactions , mechanistic studies would be crucial to elucidate the pathways and identify any transient intermediates. Techniques such as in-situ spectroscopy (NMR, IR) and trapping experiments could be employed. The study of crystal structures of derivatives can provide valuable insights into the stereochemistry and potential for intramolecular interactions, such as hydrogen bonding, which can influence reactivity. nih.govnih.gov

Further research, including detailed kinetic studies and computational modeling, would be necessary to fully map the reaction landscapes and identify key intermediates in the chemical transformations of this compound.

Computational Chemistry and Theoretical Studies on 4 Bromo 2 Nitro N Phenylnaphthalen 1 Amine

Development of Quantitative Structure-Property Relationships (QSPR) from Theoretical Models

Further research and publication in the field of computational chemistry are required before a detailed article on the theoretical aspects of 4-Bromo-2-nitro-N-phenylnaphthalen-1-amine can be composed.

Advanced Research Avenues and Potential Applications in Chemical Sciences

Exploration in Organic Functional Materials

The inherent aromaticity and planarity of the naphthalene (B1677914) scaffold, combined with the electronic perturbations introduced by its substituents, make 4-Bromo-2-nitro-N-phenylnaphthalen-1-amine a compelling candidate for studies in organic functional materials. nih.gov Naphthalene derivatives are known to be valuable building blocks for organic materials with interesting optical and electronic properties. nih.gov

Study of Chromophoric and Fluorophoric Properties for Optoelectronic Applications

The extended π-conjugated system of the naphthalene core in this compound is expected to give rise to distinct chromophoric (color-absorbing) and fluorophoric (fluorescence-emitting) properties. Naphthalene derivatives are recognized for their unique photophysical and chemical characteristics, which make them a well-studied group of organic compounds. nih.gov The presence of both an electron-donating N-phenylamino group and an electron-withdrawing nitro group can create an intramolecular charge transfer (ICT) character, which is often associated with interesting photophysical behaviors.

N-Phenyl-1-naphthylamine itself is a known fluorescent probe that exhibits strong fluorescence when it binds to the hydrophobic regions of cell membranes. medchemexpress.comsigmaaldrich.comchemicalbook.com The introduction of a nitro group at the 2-position and a bromine atom at the 4-position on the naphthalene ring of N-phenylnaphthalen-1-amine would likely modulate its absorption and emission wavelengths. Research in this area would involve the synthesis of the compound and a thorough investigation of its photophysical properties using UV-visible and fluorescence spectroscopy. nih.gov The solvatochromic effects, which are shifts in the spectral bands in response to the polarity of the solvent, would also be a key area of study to understand the nature of the excited state. nih.gov The fluorescence quantum yield and photostability are critical parameters that would determine its suitability for optoelectronic applications. nih.gov

Investigation as Building Blocks for Organic Electronic and Photonic Devices

The development of novel organic semiconductors is crucial for advancing organic electronic and photonic devices. Naphthalene diimides (NDIs), for instance, are a class of naphthalene-based compounds that have been extensively studied for their applications in organic electronics due to their favorable electrochemical properties. acs.orgbohrium.com While this compound is not an NDI, its aromatic structure suggests it could be investigated as a building block for new organic electronic materials. researchgate.net

The presence of the N-phenylamino group, a common moiety in hole-transporting materials, and the electron-withdrawing nitro group could impart ambipolar characteristics, allowing the material to transport both holes and electrons. The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of larger, more complex conjugated systems. researchgate.net Research would focus on incorporating this molecule into the active layers of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells to evaluate its performance.

Role as Versatile Intermediates in the Synthesis of Complex Organic Molecules

The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, and highly functionalized naphthalenes are valuable intermediates. nih.govresearchgate.netrsc.orgumich.eduacs.org The specific substitution pattern of this compound makes it a potentially versatile building block for the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. lifechemicals.commarketresearchfuture.comgoogle.com

The bromine atom at the 4-position is particularly significant as it can be readily transformed into other functional groups or used as a site for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. researchgate.net The nitro group at the 2-position can be reduced to an amino group, which can then be further functionalized. google.com This would open up pathways to novel, highly substituted 1,2-diaminonaphthalene (B43638) derivatives. The N-phenylamino group at the 1-position can also influence the reactivity of the naphthalene ring system.

A key research direction would be to explore the regioselective functionalization of this compound. For example, the selective reduction of the nitro group in the presence of the bromo group, or the selective cross-coupling at the bromine position without affecting the other functional groups, would be important synthetic challenges to address. The successful development of such methodologies would establish this compound as a valuable scaffold for combinatorial chemistry and the synthesis of libraries of complex molecules.

Investigation in Catalysis and Ligand Design for Metal-Mediated Transformations

N-heterocyclic carbenes (NHCs) and other nitrogen-containing compounds have found widespread use as ligands in transition metal catalysis. While there is no direct evidence of this compound being used as a ligand, its structure contains several features that could be of interest in ligand design.

The N-phenylamino group, in combination with the adjacent nitro group, could potentially act as a bidentate ligand, coordinating to a metal center through the nitrogen of the amino group and one of the oxygens of the nitro group. The steric and electronic properties of the ligand could be fine-tuned by modifying the phenyl group or by further functionalization of the naphthalene core.

Research in this area would involve the synthesis of metal complexes of this compound and its derivatives and the evaluation of their catalytic activity in various organic transformations. The bromine atom could also be used to anchor the ligand to a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture and recycled.

Future Directions and Emerging Research Opportunities for Highly Functionalized Naphthalene Derivatives

The field of functionalized naphthalene derivatives is continually evolving, with new applications and research opportunities emerging regularly. futuremarketinsights.commarketresearchfuture.comopenpr.comchemanalyst.com For a molecule like this compound, future research could branch out in several exciting directions.

One area of interest is the development of "smart" materials that respond to external stimuli. The potential ICT character of the molecule could be exploited to create materials that change their color or fluorescence in response to changes in their environment, such as pH, temperature, or the presence of specific analytes. This could lead to the development of new sensors and imaging agents. nih.gov

Another promising avenue is the exploration of its biological activity. Naphthalene derivatives have been shown to possess a wide range of biological activities, and the unique combination of functional groups in this compound could lead to novel therapeutic agents. lifechemicals.com

Furthermore, the continued development of new synthetic methodologies will undoubtedly open up new possibilities for the synthesis and functionalization of this and other highly substituted naphthalene derivatives, leading to materials and molecules with tailored properties for specific applications. nih.govresearchgate.net The exploration of skeletal editing of the naphthalene core itself is another frontier that could lead to novel aromatic systems with unprecedented properties. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-Bromo-2-nitro-N-phenylnaphthalen-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination or reductive amination. For example, coupling reactions using palladium catalysts (e.g., Pd/NiO) under hydrogen atmosphere at 25°C for 10 hours have achieved high yields (84–98%) in similar brominated aromatic amines . Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), catalyst loading (1–5 mol%), and stoichiometry of reactants. Pre-purification of intermediates (e.g., nitro-substituted precursors) is critical to minimize side reactions. Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Focus on aromatic proton shifts (δ 6.8–8.5 ppm) and coupling patterns to confirm substitution positions. For example, nitro groups induce deshielding, while bromine affects spin-spin splitting .

- X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry. A similar bromo-nitro compound exhibited a dihedral angle of 85.3° between naphthalene and phenyl rings, with intramolecular hydrogen bonding stabilizing the structure .

- FT-IR : Identify nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups. Cross-validate with computational simulations (e.g., DFT) to assign vibrational modes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles for this compound?

- Methodological Answer : Discrepancies often arise from varying catalyst activities or competing pathways (e.g., over-reduction of nitro groups). To address this:

- Perform kinetic studies using in-situ IR or Raman spectroscopy to track intermediate formation.

- Compare catalyst systems (e.g., Pd/C vs. Pd/NiO) under identical conditions to assess selectivity .

- Use HPLC-MS to identify by-products (e.g., dehalogenated or dimerized species) and adjust reaction parameters (e.g., lower temperature, inert atmosphere) .

Q. What computational strategies can predict the reactivity and stability of this compound in different environments?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect increases susceptibility to nucleophilic attack at the brominated position .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability. Simulations for analogous compounds show aggregation tendencies in non-polar solvents, influencing crystallization outcomes .

Q. How can factorial design optimize the synthesis and purification of this compound?

- Methodological Answer : Implement a 2³ factorial design to evaluate three factors: catalyst loading (X₁), temperature (X₂), and reaction time (X₃). For each factor, test high/low levels (e.g., 1 mol% vs. 5 mol% Pd). Analyze responses (yield, purity) via ANOVA to identify significant interactions. For example, a study on similar amines found temperature-catalyst interactions critical for minimizing dehalogenation .

Safety and Environmental Considerations

Q. What safety protocols are recommended for handling this compound, given its potential hazards?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal.

- Storage : Store in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent photodegradation or oxidation .

Applications in Advanced Research

Q. How can this compound serve as a precursor in drug discovery or materials science?

- Methodological Answer :

- Pharmaceutical Intermediates : The bromine atom enables Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies. For example, coupling with pyridine boronic acids generates potential kinase inhibitors .

- Optoelectronic Materials : Nitro and bromine groups enhance electron-deficient character, making the compound suitable for designing n-type semiconductors. Characterize charge transport properties via cyclic voltammetry and thin-film conductivity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.